Clefma

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

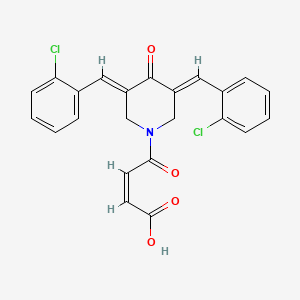

1246964-32-8 |

|---|---|

Molecular Formula |

C23H17Cl2NO4 |

Molecular Weight |

442.3 g/mol |

IUPAC Name |

(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+ |

InChI Key |

ABOUDPJRQGWQNW-GGDLZHBGSA-N |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O |

Canonical SMILES |

C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Stereochemistry and Properties of Clemastine

An In-depth Technical Guide for Researchers

The compound initially sought as "Clefma," is identified through contextual analysis as Clemastine, a first-generation antihistamine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Clemastine is a chiral molecule with two stereocenters, existing as a specific stereoisomer. Its chemical identity is defined by its systematic IUPAC name and various registry numbers.

IUPAC Name: (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine[1][2]

CAS Registry Number: 15686-51-8[1][3][4]

Molecular Formula: C₂₁H₂₆ClNO

The structural formula of Clemastine is characterized by a pyrrolidine ring, an ether linkage, and two aromatic rings, one of which is a chlorophenyl group. The specific spatial arrangement of these groups is crucial for its biological activity.

Caption: Chemical structure of Clemastine.

Physicochemical Properties

The quantitative physicochemical properties of Clemastine and its commonly used fumarate salt are summarized below. These parameters are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value (Clemastine Base) | Value (Clemastine Fumarate) | Reference(s) |

| Molecular Weight | 343.9 g/mol | 459.97 g/mol | , |

| Melting Point | Not specified | 177-178 °C | |

| Solubility | Insoluble in water | Very slightly soluble in water; Sparingly soluble in ethanol; Soluble in DMSO (2.5 mg/ml) and Dimethyl Formamide (1.6 mg/ml) | , |

| logP | 5.2 | Not specified |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of Clemastine are proprietary, the general synthetic approach can be outlined based on published patent literature.

General Synthesis Outline

A common synthetic route for Clemastine involves a multi-step process:

-

Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine: This intermediate is synthesized from N-methyl-2-(2-ethoxy)pyrrolidine via a chlorination reaction to replace the hydroxyl group.

-

Preparation of racemic Clemastine: N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base like sodamide to form racemic Clemastine.

-

Resolution of Stereoisomers: The racemic mixture is then resolved using a chiral resolving agent, such as L-(+)-tartaric acid, to isolate the desired (R,R)-stereoisomer.

-

Formation of Clemastine Fumarate: The isolated Clemastine free base is reacted with fumaric acid to form the more stable and commonly used fumarate salt.

Caption: Generalized synthetic workflow for Clemastine Fumarate.

Purity Analysis: Thin-Layer Chromatography (TLC)

A standard method for assessing the purity of Clemastine Fumarate involves Thin-Layer Chromatography.

-

Stationary Phase: A TLC plate coated with a 0.25-mm layer of chromatographic silica gel.

-

Mobile Phase: A mixture of chloroform and methanol (1:1).

-

Sample Preparation: A solution of Clemastine Fumarate in the mobile phase (e.g., 20 mg/mL).

-

Visualization: The plate is dried and sprayed with a 0.1 M potassium permanganate solution. The principal spot from the test sample should correspond in Rf value, color, and intensity to a standard reference sample.

Signaling Pathways and Mechanism of Action

Clemastine primarily functions as a selective histamine H1 receptor antagonist. By competitively blocking this receptor, it prevents the action of endogenous histamine, thereby alleviating allergic symptoms.

Recent research has also identified its role in promoting oligodendrocyte differentiation and remyelination, suggesting its potential in treating demyelinating neurological disorders. This effect is mediated through several signaling pathways:

-

Muscarinic M1 Receptor (CHRM1) Antagonism: Clemastine acts as an antagonist at the M1 muscarinic acetylcholine receptor, a known negative regulator of oligodendrocyte progenitor cell (OPC) differentiation.

-

ERK1/2 Pathway Activation: By antagonizing the M1 receptor, Clemastine can lead to the activation of the ERK1/2 pathway in OPCs, promoting their differentiation into mature, myelinating oligodendrocytes.

-

p38 MAPK/NLRP3 Inflammasome Inhibition: In microglia, Clemastine has been shown to inhibit the p38 MAPK/NLRP3 signaling pathway, which reduces the production of the inflammatory cytokine IL-1β and thereby promotes the maturation of OPCs.

Caption: Key signaling pathways modulated by Clemastine in OPCs and microglia.

References

An In-depth Technical Guide to Clefma: Chemical Properties, Anticancer Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clefma, a synthetic curcuminoid, has emerged as a compound of significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound's chemical identity, its biological properties, and the molecular pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further investigation and drug development efforts.

Chemical and Physical Properties

This compound, with the full chemical name (2Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxo-1-piperidinyl]-4-oxo-2-butenoic acid, is a yellow solid.[1] It is soluble in dimethyl sulfoxide (DMSO).[1] Key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid | [2] |

| Molecular Formula | C23H17Cl2NO4 | [2] |

| Molecular Weight | 442.3 g/mol | [2] |

| Synonyms | 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid | |

| CAS Number | 1246964-32-8 |

Anticancer Activity: Quantitative Data

This compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and its effects on apoptosis are detailed in the following tables.

Table 2.1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| H441 | Lung Adenocarcinoma | 6.1 | Not Specified | |

| H1650 | Non-Small Cell Lung Cancer | 5.86 | Not Specified | |

| H226 | Non-Small Cell Lung Cancer | 7.1 | Not Specified | |

| HeLa | Cervical Cancer | ~15 (estimated from viability data) | 24 h | |

| SiHa | Cervical Cancer | ~18 (estimated from viability data) | 24 h | |

| HSC-3 | Oral Squamous Carcinoma | Not Specified | Not Specified | |

| SCC-9 | Oral Squamous Carcinoma | Not Specified | Not Specified | |

| U2OS | Osteosarcoma | Not Specified | Not Specified | |

| HOS | Osteosarcoma | Not Specified | Not Specified |

Table 2.2: Quantitative Effects of this compound on Apoptosis in Oral Squamous Carcinoma Cells (HSC-3 and SCC-9)

| Parameter | Cell Line | Treatment | Result | Reference |

| Sub-G1 Phase (Apoptotic Cells) | HSC-3 | 8 µM this compound for 24 h | Increase from 1.1% to 18.2% | |

| SCC-9 | 8 µM this compound for 24 h | Increase from 3.8% to 24.8% | ||

| Cleaved Caspase-3 | HSC-3 | 8 µM this compound | 6.6-fold increase | |

| HO-1 | HSC-3 | 8 µM this compound | 3.8-fold increase |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by modulating several key signaling pathways, ultimately leading to the induction of apoptosis. The primary pathways implicated are the p38/HO-1, ERK1/2, JNK, and NF-κB pathways.

p38 MAPK/HO-1 Signaling Pathway

This compound activates the p38 MAPK pathway, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1). This cascade is crucial for the induction of apoptosis in oral squamous carcinoma cells. The activation of this pathway leads to the cleavage and activation of caspases-8, -9, and -3.

ERK1/2 Signaling Pathway

In cervical cancer cells, this compound activates both the extrinsic and intrinsic apoptotic pathways through the activation of ERK1/2 and p38 signaling. This leads to increased expression of cleaved caspases-8, -9, and -3.

JNK Signaling Pathway

In human osteosarcoma cells, this compound activates both the extrinsic and intrinsic apoptotic pathways through the JNK and p38 signaling cascades. This leads to the activation of initiator caspases-8 and -9, and the executioner caspase-3.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway. Specifically, it reduces the translocation of the phospho-p65 subunit of NF-κB into the nucleus in cancer cells. This inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to the pro-apoptotic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's anticancer effects.

Western Blot Analysis for Caspase Activation

This protocol is for detecting the cleavage and activation of caspases in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., HSC-3, SCC-9, HeLa, SiHa, U2OS, HOS)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-cleaved caspase-3, -8, -9, and PARP; rabbit anti-β-actin as a loading control). Recommended dilution: 1:1000.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved caspases and PARP should be quantified and normalized to the loading control (β-actin).

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Colony Growth: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction can be calculated to determine the effect of this compound on cell survival.

-

Immunohistochemistry (IHC) for Ki-67 in Xenograft Tumors

This protocol is for evaluating cell proliferation in tumor tissues from animal models treated with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft models.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., serum from the secondary antibody host species).

-

Primary antibody: Rabbit anti-Ki-67.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

DAB chromogen substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a pressure cooker or water bath).

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the sections and apply the DAB substrate. Monitor for color development.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.

-

Analysis: Examine the slides under a microscope. The Ki-67 proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cells.

Conclusion

This compound is a promising anticancer agent that induces apoptosis in various cancer cell types through the modulation of multiple signaling pathways, including p38/HO-1, ERK1/2, JNK, and NF-κB. This technical guide provides a consolidated resource of its chemical properties, quantitative biological effects, and detailed experimental protocols to support ongoing and future research into its therapeutic potential. The provided information is intended to serve as a valuable tool for researchers and scientists in the field of drug development.

References

A Technical Guide to the Mechanism of Action of Clemastine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine, commercially known as Clefma, is a first-generation H1-antihistamine traditionally used to treat allergic reactions such as rhinitis and urticaria[1]. Belonging to the ethanolamine-ether group, its primary pharmacological action is the competitive antagonism of histamine H1 receptors[1][2]. In recent years, a growing body of preclinical evidence has highlighted its potential as a repurposed therapeutic agent in oncology. This has sparked significant interest in its anti-cancer properties, which extend beyond simple histamine blockade.

This guide provides an in-depth examination of the molecular mechanisms through which clemastine exerts its cytotoxic and anti-proliferative effects on cancer cells. It details the modulation of critical signaling pathways, the induction of multiple cell death modalities, and its impact on the tumor microenvironment and cancer stem cells. The information is compiled from recent preclinical studies to offer a comprehensive resource for the scientific community.

Core Mechanisms of Anti-Cancer Action

Clemastine employs a multi-pronged approach to inhibit cancer cell growth and survival, targeting several core cellular processes and signaling cascades.

Induction of Programmed Cell Death

Clemastine has been shown to trigger distinct cell death pathways in various cancer types.

-

Apoptosis: In cutaneous T-cell lymphoma (CTCL) cell lines, clemastine induces apoptosis, a form of programmed cell death characterized by the activation of caspases[3][4]. This apoptotic response is linked to the drug's ability to inhibit key transcription factors essential for cancer cell survival. Similarly, in osteosarcoma cells, clemastine treatment, particularly when combined with hyperthermia, leads to an increase in apoptosis.

-

Autophagy-Mediated Cell Death: Autophagy is a catabolic process for degrading and recycling cellular components. While it can promote survival under stress, its overactivation can lead to cell death. In osteosarcoma cells, the combination of clemastine and hyperthermia (42°C) induces autophagic cell death. This process is evidenced by the increased expression of autophagy markers like LC3B-II. Critically, the inhibition of autophagy using 3-methyladenine (3-MA) blocked the clemastine- and hyperthermia-mediated apoptosis, indicating that autophagy is the driving mechanism of cell death in this context.

-

Lysosomal Membrane Permeabilization (LMP): In glioblastoma, a highly aggressive brain cancer, clemastine initiates cell death by disrupting lysosomes. As a cationic amphiphilic drug (CAD), clemastine accumulates within these acidic organelles. This accumulation compromises the integrity of the lysosomal membrane, causing it to become permeable. The subsequent leakage of acidic and proteolytic enzymes into the cytoplasm triggers a cascade of events leading to cancer cell death. This mechanism appears to be preferential for cancer cells, as the treatment killed glioblastoma cells at concentrations that had no significant effect on healthy cells in culture. This effect is linked to the fatty acid-binding protein 3 (FABP3), also known as MDGI, which is crucial for maintaining lysosomal membrane stability in glioblastoma cells.

Inhibition of Key Oncogenic Signaling Pathways

Clemastine's anti-cancer effects are underpinned by its ability to interfere with signaling pathways that are frequently dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. In osteosarcoma cells, the combination of clemastine and hyperthermia was found to inhibit this pathway by reducing the phosphorylation of both AKT (at S473) and mTOR (at S2448). Inhibition of this pathway is a known trigger for autophagy, linking this signaling effect directly to the induction of autophagic cell death observed in these cells.

-

STAT3 and c-Myc Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) and the oncoprotein c-Myc are transcription factors that drive the expression of genes involved in proliferation and survival. In mycosis fungoides and Sézary syndrome, two types of CTCL, clemastine potently reduces the activity of constitutively active STAT3 and c-Myc. This inhibition is a direct precursor to the induction of apoptosis in these lymphoma cells.

Attenuation of Cancer Stem Cell Properties

Glioblastoma stem cells (GSCs), also known as brain tumor initiating cells (BTICs), are responsible for tumor progression and therapeutic resistance. Clemastine has been shown to specifically target these cells.

-

Induction of Differentiation: Clemastine attenuates the "stemness" and proliferation of BTICs. Its mechanism involves altering transcriptional programs, shifting the cells from a state of self-renewal to one of differentiation. This action mirrors clemastine's known ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.

-

Targeting EBP and Sterol Metabolism: A key pharmacological target mediating these effects is the Emopamil-binding protein (EBP), an enzyme involved in the cholesterol biosynthesis pathway. The inhibition of EBP by clemastine appears pivotal in its anti-stemness and differentiating effects on glioblastoma cells, highlighting a previously unknown role of sterol metabolism in maintaining BTIC properties.

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells, clemastine can also influence the tumor microenvironment (TME). Retrospective clinical analyses have suggested that the use of H1-antihistamines is correlated with improved survival outcomes in melanoma and lung cancer patients undergoing immunotherapy with checkpoint inhibitors.

-

Targeting Tumor-Associated Macrophages (TAMs): The histamine receptor H1 (HRH1) is highly expressed on immunosuppressive tumor-associated macrophages (TAMs) within the TME. The activation of HRH1 on TAMs suppresses the function of anti-tumor T cells. By acting as an HRH1 antagonist, clemastine can block this immunosuppressive signal, thereby enhancing T cell activity and potentially improving responses to immunotherapies like checkpoint blockade.

Signaling Pathway and Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the key mechanisms of action and a typical experimental workflow.

Caption: Clemastine and hyperthermia inhibit the PI3K/AKT/mTOR pathway, leading to autophagy-mediated cell death in osteosarcoma.

Caption: Clemastine inhibits STAT3 and c-Myc activity, leading to apoptosis in cutaneous T-cell lymphoma.

Caption: Clemastine induces Lysosomal Membrane Permeabilization (LMP) in glioblastoma cells, causing cell death.

Quantitative Data Summary

Quantitative data on clemastine's efficacy across a wide range of cancer cell lines is still emerging. The table below summarizes available data from studies on osteosarcoma.

| Cell Line | Cancer Type | Treatment | Effect | Value | Citation |

| U-2 OS | Osteosarcoma | Clemastine (6 µM) at 37°C | Colony Formation Reduction | 47% | |

| Saos-2 | Osteosarcoma | Clemastine (6 µM) at 37°C | Colony Formation Reduction | 40% | |

| U-2 OS | Osteosarcoma | Hyperthermia (42°C) alone | Colony Formation Reduction | 37.1% | |

| Saos-2 | Osteosarcoma | Hyperthermia (42°C) alone | Colony Formation Reduction | 33.2% |

Note: Comprehensive IC50 (half-maximal inhibitory concentration) values for clemastine across standardized cancer cell line panels are not extensively detailed in the provided search results. The determination of IC50 is crucial for comparing potency and is dependent on the assay conditions, including the duration of drug exposure.

Experimental Protocols

This section outlines a generalized protocol for a foundational in vitro experiment to determine the cytotoxic effects of clemastine on cancer cells using a colorimetric MTT assay.

Protocol: Cell Viability Assessment via MTT Assay

Objective: To determine the dose-dependent effect of clemastine on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., U-2 OS, Saos-2)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Clemastine fumarate

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm wavelength)

Methodology:

-

Cell Culture:

-

Maintain cancer cells in T-75 flasks with complete medium in a humidified incubator at 37°C and 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

-

-

Cell Seeding:

-

Trypsinize confluent cells, neutralize with complete medium, and centrifuge to pellet.

-

Resuspend the cell pellet and count cells using a hemocytometer.

-

Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere for 24 hours.

-

-

Drug Treatment:

-

Prepare a concentrated stock solution of clemastine in DMSO.

-

Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.5 µM to 40 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

References

Clefma: A Synthetic Curcuminoid Analog for Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Clefma, or 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone, is a synthetic analog of curcumin, the active compound in turmeric. Engineered to overcome the poor bioavailability and metabolic instability of its natural predecessor, this compound has emerged as a promising candidate in preclinical research for various therapeutic applications. This document provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, and key biological activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel curcuminoid.

Chemical Properties and Synthesis

This compound is a symmetrical diarylidene ketone with a cyclohexanone core. The presence of two 4-hydroxy-3-methoxybenzylidene moieties, which are also found in curcumin, is crucial for its biological activity. The replacement of the unstable β-diketone moiety of curcumin with a more stable cyclohexanone ring enhances its pharmacokinetic profile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₃ | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| IUPAC Name | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one | - |

| CAS Number | 10457-37-1 | - |

| Appearance | Yellow crystalline solid | [2] |

Synthesis Protocol: Claisen-Schmidt Condensation

This compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and cyclohexanone.

Materials:

-

Vanillin (2 equivalents)

-

Cyclohexanone (1 equivalent)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Hydrochloric Acid (HCl) for neutralization

Procedure:

-

Dissolve vanillin in ethanol in a round-bottom flask.

-

Add cyclohexanone to the solution.

-

Slowly add an aqueous solution of sodium hydroxide to the flask while stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

The precipitated product (this compound) is collected by filtration.

-

The crude product is washed with water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[3]

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in several therapeutic areas, primarily focusing on its anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

This compound exhibits potent anti-cancer effects in various cancer cell lines, primarily by inducing apoptosis (programmed cell death).

This compound has been shown to induce apoptosis in oral squamous carcinoma cells and cervical cancer cells.[4] The mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways.

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol outlines a general procedure for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

This compound's pro-apoptotic effects are mediated through the modulation of key signaling pathways.

p38/HO-1 Signaling Pathway:

In oral squamous carcinoma cells, this compound treatment leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK). Activated p38, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1). This cascade ultimately triggers the activation of caspases, leading to apoptosis.

Caption: this compound-induced p38/HO-1 signaling pathway leading to apoptosis.

ERK1/2 Signaling Pathway:

In cervical cancer cells, this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). The activation of the ERK1/2 pathway contributes to the induction of both intrinsic and extrinsic apoptotic pathways.

Caption: this compound-induced ERK1/2 signaling pathway promoting apoptosis.

Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general method for detecting the phosphorylation of proteins like p38 and ERK1/2 in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described in the apoptosis assay protocol.

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38).

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are emerging, the parent compound curcumin is a well-established anti-inflammatory agent. Curcuminoids are known to modulate inflammatory pathways such as the NF-κB and Akt signaling pathways. Further research is warranted to fully elucidate this compound's anti-inflammatory profile and its effects on these pathways.

Neuroprotective and Antioxidant Potential

Curcumin and its analogs have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties. They can scavenge free radicals and modulate signaling pathways involved in neuronal survival. The antioxidant capacity of curcuminoids can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Dedicated studies are needed to specifically quantify the neuroprotective and antioxidant activities of this compound.

Quantitative Data

Comprehensive quantitative data for this compound is still being established in the literature. The following table summarizes representative IC₅₀ values for related curcuminoids to provide a comparative context.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Curcuminoid Analog 1 | HCT116 (Colon Cancer) | 22.4 | |

| Curcuminoid Analog 2 | HCT116 (Colon Cancer) | 0.34 | |

| Curcuminoid Analog | HTB-26 (Breast Cancer) | 10-50 | |

| Curcuminoid Analog | PC-3 (Prostate Cancer) | 10-50 | |

| Curcuminoid Analog | HepG2 (Liver Cancer) | 10-50 |

Note: The specific curcuminoid analogs in the table are structurally related to this compound but are not identical.

Future Directions and Conclusion

This compound represents a significant advancement in the development of curcumin-based therapeutics. Its improved stability and bioavailability make it a compelling candidate for further investigation. While its anti-cancer properties and the involvement of the p38/HO-1 and ERK1/2 signaling pathways are becoming clearer, several areas warrant further exploration:

-

Comprehensive IC₅₀ Profiling: Determination of IC₅₀ values for this compound across a broad panel of human cancer cell lines.

-

Elucidation of Other Signaling Pathways: Investigation into the effects of this compound on other critical signaling pathways, such as NF-κB and Akt, in both cancer and inflammatory models.

-

Neuroprotective and Antioxidant Studies: Dedicated in vitro and in vivo studies to quantify the neuroprotective and antioxidant potential of this compound.

-

Preclinical and Clinical Development: As of now, there is no public information regarding clinical trials for this compound. Further preclinical development, including in vivo efficacy and toxicology studies, is a necessary next step to advance this promising compound towards clinical applications.

References

- 1. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces intrinsic and extrinsic apoptotic pathways through ERK1/2 and p38 signalling in uterine cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of CLEFMA

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLEFMA, or 4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid], is a novel synthetic curcuminoid analog that has demonstrated significant potential as an anti-cancer agent.[1] This document provides a comprehensive overview of the discovery, synthesis, and molecular mechanisms of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. The paper details the compound's effects on various cancer cell lines, focusing on its ability to induce oxidative stress, apoptosis, and autophagy. Furthermore, it outlines the key signaling pathways involved in its anti-neoplastic activity and provides a summary of the experimental methodologies used to elucidate these properties.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of cancer research. Curcumin, a natural polyphenol derived from turmeric, has long been recognized for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. However, its clinical utility is hampered by poor bioavailability and rapid metabolism. This has spurred the development of synthetic curcumin analogs, such as this compound, designed to overcome these limitations while retaining or enhancing the therapeutic activities of the parent compound. This compound, a diphenyldihaloketone analog, has emerged as a promising candidate, exhibiting potent activity against various cancer types, including lung adenocarcinoma, oral squamous cell carcinoma, and osteosarcoma.[1][2]

Discovery and Synthesis

The development of this compound arose from structure-activity relationship (SAR) studies on a series of synthetic diphenyldihaloketone analogs.[1] These studies aimed to identify compounds with superior anti-cancer properties compared to natural curcumin. The synthesis of this compound, as described in previous work, involves a multi-step process culminating in the formation of 4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid].[1]

Logical Workflow for this compound Synthesis and Evaluation

References

A Technical Guide to the Pro-Apoptotic Efficacy of Clefma: Dissecting the Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Clefma, or 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin engineered for enhanced bioavailability and stability. Emerging research has highlighted its potent anti-cancer properties, primarily attributed to its ability to selectively induce apoptosis in malignant cells while sparing normal tissue. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound initiates and executes programmed cell death. We will dissect the key signaling cascades, including the intrinsic and extrinsic apoptosis pathways, the critical role of Mitogen-Activated Protein Kinase (MAPK) signaling, and the induction of oxidative stress. This document consolidates quantitative data from multiple studies, offers detailed experimental protocols for key assays, and presents visual diagrams of the core pathways to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism: Induction of Intrinsic and Extrinsic Apoptosis

This compound is a potent inducer of apoptosis across a range of cancer cell types, including cervical, oral squamous, lung, and osteosarcoma.[1][2][3][4] Its mechanism is multifaceted, engaging both the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, which ultimately converge on the activation of executioner caspases.

Activation of the Extrinsic Pathway

The extrinsic pathway is initiated by the activation of death receptors on the cell surface. This compound treatment has been shown to lead to the cleavage and activation of caspase-8 , the primary initiator caspase of this pathway.[1] This activation suggests that this compound may directly or indirectly promote the formation of the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3.

Activation of the Intrinsic (Mitochondrial) Pathway

This compound robustly triggers the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies show that this compound downregulates the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, cIAP1 (cellular inhibitor of apoptosis 1), and survivin . This disruption of the anti-apoptotic shield allows for the activation and oligomerization of pro-apoptotic proteins like BAX and BID. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 , the initiator caspase of the intrinsic pathway.

Convergence and Execution

Both the extrinsic (via caspase-8) and intrinsic (via caspase-9) pathways converge on the activation of caspase-3 . Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP) , and the detection of cleaved PARP is a hallmark of this compound-induced apoptosis.

Upstream Regulation: MAPK and p38/HO-1 Signaling

The pro-apoptotic effects of this compound are tightly regulated by upstream signaling kinases, primarily from the MAPK family.

Role of ERK and p38

In cervical cancer cells, this compound treatment leads to a concentration-dependent increase in the phosphorylation of ERK1/2 and p38 . The critical role of these kinases was confirmed using pharmacological inhibitors. Co-treatment with the ERK1/2 inhibitor (U0126) or the p38 inhibitor (SB203580) significantly reduced the this compound-induced cleavage of caspases-8, -9, and -3. This demonstrates that this compound-induced apoptosis in these cells is dependent on the activation of both ERK and p38 signaling.

p38-Dependent Heme Oxygenase-1 (HO-1) Induction

In oral squamous cell carcinoma (OSCC), the p38 pathway plays a central role in a distinct manner. This compound treatment remarkably increases phosphorylated p38, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1) . The induction of HO-1 is a critical step, as silencing HO-1 with siRNA significantly protected OSCC cells from this compound-induced caspase activation. Attenuation of p38 activity with an inhibitor also dramatically reduced both HO-1 expression and subsequent apoptosis. This establishes a clear signaling axis: This compound → p-p38 → HO-1 → Caspase Activation → Apoptosis .

Role of Oxidative Stress and p53

A key aspect of this compound's selectivity for cancer cells is its ability to preferentially induce reactive oxygen species (ROS).

In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to a rapid depletion of the intracellular glutathione (GSH) ratio and a significant, time- and dose-dependent increase in ROS of mitochondrial origin. This oxidative stress is not observed in normal lung fibroblasts, highlighting a differential response. This ROS generation is a critical upstream event that triggers apoptosis. The induced apoptosis is associated with the phosphorylation of the tumor suppressor protein p53 in cancer cells, a response not seen in normal cells. ROS-induced, p53-dependent apoptosis is a well-established mechanism, and this compound appears to exploit this pathway to achieve selective killing of cancer cells. Furthermore, this compound has been shown to inhibit the nuclear translocation and DNA-binding activity of the pro-survival transcription factor NF-κB in cancer cells, further tilting the balance towards apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across different cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Apoptotic Protein Expression

| Cell Line | Treatment | Target Protein | Fold Change vs. Control | Reference |

|---|---|---|---|---|

| HeLa | 20 µM this compound, 24h | Cleaved Caspase-3 | Significant Increase | |

| HSC-3 | 8 µM this compound | Cleaved Caspase-3 | ~6.6-fold | |

| HSC-3 | 8 µM this compound | HO-1 | ~3.8-fold |

| HSC-3 | 8 µM this compound | cIAP-1 | ~0.68-fold (decrease) | |

Table 2: Effect of this compound and Inhibitors on Caspase-3 Expression in HeLa Cells

| Treatment Group | Relative Cleaved Caspase-3 Expression | Reference |

|---|---|---|

| Control | Baseline | |

| This compound | Increased | |

| This compound + U0126 (ERK Inhibitor) | Significantly Reduced vs. This compound alone |

| this compound + SB203580 (p38 Inhibitor)| Significantly Reduced vs. This compound alone | |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate this compound's mechanism of action, based on methodologies described in the cited literature.

Representative Protocol: Western Blot Analysis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Clefma's Impact on Reactive Oxygen Species (ROS) Production

This technical guide provides a comprehensive overview of the mechanisms by which this compound (4-[3,5-bis(2-chlorobenzylidene-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid), a synthetic curcuminoid, modulates the production of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways, with a particular focus on its selective effects in cancer cells.

Executive Summary

This compound has emerged as a promising anti-cancer agent that exerts its therapeutic effects primarily through the selective induction of oxidative stress in cancer cells.[1][2][3] Unlike normal cells, cancer cells often exhibit a higher basal level of ROS, making them more vulnerable to further ROS insults.[2] this compound capitalizes on this biochemical difference, triggering a significant, dose- and time-dependent increase in intracellular ROS, which originates from the mitochondria.[1] This surge in ROS overwhelms the cancer cells' antioxidant defenses, leading to the activation of apoptotic pathways and ultimately, cell death. In stark contrast, normal cells remain largely unaffected, demonstrating no significant increase in ROS production and resistance to this compound-induced cytotoxicity. This guide details the quantitative effects of this compound on ROS, the underlying signaling pathways such as Nrf2 and p38 MAPK, and the experimental protocols used to elucidate these mechanisms.

Quantitative Analysis of this compound's Pro-oxidant Activity

This compound's efficacy is intrinsically linked to its ability to induce ROS in a controlled manner, selectively targeting cancer cells. The pro-oxidant effect is both dose-dependent and cell-line specific.

Table 1: Cellular Viability and ROS Induction by this compound in Cancer vs. Normal Cells

| Cell Line | Cell Type | Parameter | Concentration | Result | Reference |

| H441 | Lung Adenocarcinoma | IC₅₀ | 6.1 µM | Dose-dependent inhibition of viability | |

| ROS Production | Dose-dependent | Significant increase | |||

| ROS Production | Time-dependent | Significant increase | |||

| H1650 | Non-Small Cell Lung Cancer | IC₅₀ | 5.86 µM | Dose-dependent inhibition of viability | |

| ROS Production | Not specified | Selective ROS induction | |||

| H226 | Non-Small Cell Lung Cancer | IC₅₀ | 7.1 µM | Dose-dependent inhibition of viability | |

| ROS Production | Not specified | Selective ROS induction | |||

| CCL-151 | Normal Lung Fibroblasts | Cell Viability | Up to tested concentrations | Not sensitive to this compound-induced cell death | |

| ROS Production | All tested concentrations | No increase in ROS | |||

| MRC9 | Normal Lung Fibroblasts | ROS Production | Not specified | Spared from ROS induction |

-

Key Finding: The addition of antioxidants such as N-acetylcysteine (NAC), catalase, and superoxide dismutase (SOD) has been shown to rescue cancer cells from this compound-induced cell death, confirming the critical role of ROS in its mechanism of action.

Core Mechanisms and Signaling Pathways

This compound-induced ROS production is not an isolated event but rather a trigger for a cascade of cellular responses. The primary source of this ROS is mitochondrial. This is accompanied by a rapid depletion of the intracellular glutathione (GSH) pool, a critical component of the cell's antioxidant defense system.

Nrf2-Mediated Oxidative Stress Response

Upon this compound treatment, cancer cells attempt to counteract the oxidative stress by activating the Nrf2 pathway, a primary regulator of antioxidant responses.

-

Activation: this compound treatment leads to the time-dependent phosphorylation and subsequent nuclear translocation of the transcription factor Nrf2.

-

Gene Upregulation: In the nucleus, Nrf2 activates the transcription of genes containing antioxidant response elements (AREs). This includes genes crucial for replenishing the antioxidant glutathione (GCLC, GCLM, GSR) and the key enzyme for NADPH production, G6PD.

-

Response Failure: Despite this robust antioxidant response, the Nrf2-mediated salvage mechanisms are insufficient to protect H441 lung adenocarcinoma cells from the overwhelming oxidative damage induced by this compound, ultimately resulting in cell death.

p38/HO-1 Signaling Pathway

In oral squamous cell carcinoma (OSCC) cells, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling cascade, which is critically involved in its pro-apoptotic effects.

-

Activation: this compound treatment leads to the activation of the p38 signaling pathway.

-

HO-1 Induction: Activated p38 subsequently increases the production of heme oxygenase-1 (HO-1).

-

Apoptosis: This signaling axis ultimately triggers caspase-dependent cell death, involving the activation of caspases-8, -9, and -3.

Differential Regulation of NF-κB

This compound also demonstrates selectivity in its modulation of the NF-κB pathway, a key regulator of inflammation and cell survival.

-

In Cancer Cells: this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus and suppresses its DNA-binding activity.

-

In Normal Cells: this compound shows no effect on NF-κB p65 expression or activity in normal lung fibroblasts.

Key Experimental Protocols

The investigation of this compound's effect on ROS production relies on specific and sensitive assays. The most common method involves the use of a cell-permeable fluorogenic probe.

Measurement of Intracellular ROS using DCFH-DA

This is the most widely cited method for quantifying this compound-induced ROS.

-

Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA or DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS (such as hydrogen peroxide, peroxyl radicals, and hydroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., H441 or CCL-151) in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allow them to adhere overnight.

-

Labeling: Remove the culture medium and wash the cells once with a suitable buffer (e.g., PBS or ROS Assay Buffer).

-

Add the DCFH-DA probe (typically at a final concentration of 10-25 µM, diluted in serum-free medium or buffer) to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.

-

Washing: Remove the probe-containing medium and wash the cells gently twice with buffer to remove any extracellular probe.

-

Treatment: Add fresh medium or buffer containing the desired concentrations of this compound. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control for ROS induction if necessary.

-

Incubation: Treat the cells for the desired time period (e.g., 1-4 hours).

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The typical excitation and emission wavelengths for DCF are ~495 nm and ~529 nm, respectively.

-

Data Analysis: Quantify the results by comparing the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells. Express data as Relative Fluorescence Units (RFU) or fold change.

-

Visualization of Experimental Workflow

Measurement of Mitochondrial ROS

To confirm the mitochondrial origin of ROS, specific probes are used.

-

Principle: Probes like MitoSOX Red are cell-permeable and selectively target mitochondria. Once in the mitochondria, the probe is oxidized specifically by superoxide, a primary mitochondrial ROS, yielding a fluorescent product. Detection is typically performed using flow cytometry or fluorescence microscopy.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound's anti-cancer activity is critically dependent on its ability to selectively induce mitochondrial ROS production in cancer cells, leading to overwhelming oxidative stress and apoptosis. This selective pro-oxidant mechanism, coupled with its differential effects on survival pathways like Nrf2 and NF-κB, makes this compound a compelling candidate for further drug development. Future research should focus on in vivo studies to validate these mechanisms, explore potential synergistic combinations with other therapies that modulate cellular redox status, and further delineate the precise molecular targets within the mitochondria that initiate the ROS cascade. This detailed understanding will be instrumental for the clinical translation of this compound as a targeted cancer therapeutic.. This detailed understanding will be instrumental for the clinical translation of this compound as a targeted cancer therapeutic.

References

- 1. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The curcuminoid this compound selectively induces cell death in H441 lung adenocarcinoma cells via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of the p38/HO-1 Signaling Pathway by Clefma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the p38 mitogen-activated protein kinase (MAPK) and Heme Oxygenase-1 (HO-1) signaling pathway by Clefma, a synthetic curcumin analog. The document details the core signaling cascade, summarizes key quantitative findings, outlines experimental protocols for validation, and illustrates the pathway's role in inducing apoptosis, particularly in cancer cells.

Introduction to this compound and the p38/HO-1 Axis

4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, known as this compound, is a synthetic analog of curcumin that has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Its mechanism of action involves the modulation of several critical intracellular signaling pathways. Among these, the activation of the p38/HO-1 axis has been identified as a key driver of its therapeutic effects, particularly its ability to induce programmed cell death (apoptosis) in malignant cells.[2][3]

The p38 MAPK pathway is a stress-responsive signaling cascade that plays a pivotal role in regulating cellular processes such as inflammation, cell differentiation, and apoptosis.[4][5] Heme Oxygenase-1 (HO-1) is an inducible stress-response enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. While often associated with cytoprotective and antioxidant effects, the induction of HO-1 in cancer cells can paradoxically promote apoptosis, a mechanism that is harnessed by this compound. This guide elucidates the specific pathway through which this compound leverages p38 activation to induce HO-1 and trigger cancer cell death.

The Core Signaling Pathway: this compound → p38 MAPK → HO-1

Research has demonstrated that this compound treatment directly leads to the phosphorylation and subsequent activation of p38 MAPK in cancer cells, such as oral squamous cell carcinoma (OSCC) and osteosarcoma. This activation is a critical upstream event for the induction of HO-1. The activated, phosphorylated p38 (p-p38) increases the expression of HO-1, which in turn initiates a caspase-dependent apoptotic cascade.

The specificity of this pathway has been confirmed through the use of pharmacological inhibitors. While the p38 inhibitor SB203580 effectively reverses this compound-induced HO-1 expression and apoptosis, inhibitors for other MAPK pathways, such as ERK (U0126) and JNK (JNK-in-8), show no significant effect on these outcomes. This underscores the central role of p38 MAPK as the specific mediator of this compound's action on HO-1.

Quantitative Data Summary

The following table summarizes the observed effects of this compound and associated inhibitors on key components of the p38/HO-1 pathway in human oral cancer cell lines (HSC-3 and SCC-9).

| Treatment Condition | Target Protein / Process | Observed Effect | Cell Lines | Reference |

| This compound (8 μM) | Phosphorylated p38 (p-p38) | Remarkably Increased | HSC-3, SCC-9 | |

| This compound (8 μM) | HO-1 Expression | Remarkably Increased | HSC-3, SCC-9 | |

| This compound (8 μM) | Cleaved Caspase-3, -8, -9 | Significantly Increased | HSC-3, SCC-9 | |

| This compound + SB203580 (p38 Inhibitor) | HO-1 Expression | Dramatically Reduced | OSCC | |

| This compound + SB203580 (p38 Inhibitor) | Cleaved Caspase-3, -8, -9 | Dramatically Reduced | OSCC | |

| This compound + HO-1 siRNA | Cleaved Caspase-3, -8, -9 | Significantly Protected from Activation | OSCC | |

| This compound + UO126 (ERK Inhibitor) | HO-1 & Cleaved Caspases | No Significant Effect | OSCC | |

| This compound + JNK-in-8 (JNK Inhibitor) | HO-1 & Cleaved Caspases | No Significant Effect | OSCC |

Key Experimental Protocols

The elucidation of the this compound-p38-HO-1 pathway relies on a combination of standard molecular biology techniques.

4.1 Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To quantify the levels of total and phosphorylated p38, HO-1, and cleaved caspases.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HSC-3, SCC-9) and grow to 70-80% confluency. Treat with vehicle, this compound (e.g., 8 μM), and/or inhibitors for a specified time (e.g., 24 hours).

-

Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-HO-1, anti-cleaved caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize protein levels to a loading control like β-actin or GAPDH.

-

4.2 Pharmacological Inhibition Studies

-

Objective: To confirm the dependency of HO-1 induction and apoptosis on p38 activation.

-

Methodology:

-

Pre-treatment: Culture cells as described above.

-

Pre-treat a subset of cells with a specific p38 inhibitor, SB203580 (typically 10-20 µM), for 2 hours.

-

Co-treatment: Add this compound (e.g., 8 µM) to the inhibitor-containing media and incubate for the desired duration (e.g., 24 hours).

-

Analysis: Harvest cells for Western blot analysis or apoptosis assays to determine if the inhibitor reversed the effects of this compound.

-

4.3 Small Interfering RNA (siRNA) Knockdown

-

Objective: To confirm the role of HO-1 in mediating this compound-induced apoptosis.

-

Methodology:

-

Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting HO-1 mRNA using a suitable lipid-based transfection reagent.

-

Incubation: Allow cells to incubate for 24-48 hours to ensure effective knockdown of the target protein.

-

Treatment: Treat the transfected cells with this compound.

-

Analysis: Perform Western blotting to confirm HO-1 knockdown and to assess the levels of cleaved caspases. A reduction in this compound-induced caspase activation in HO-1 knockdown cells confirms that HO-1 is a necessary downstream mediator.

-

Downstream Effects: Induction of Apoptosis

The culmination of the this compound-p38-HO-1 signaling cascade is the induction of apoptosis. In oral cancer cells, HO-1 activation triggers both the extrinsic (via caspase-8) and intrinsic (via caspase-9) apoptotic pathways. Both pathways converge on the executioner caspase, caspase-3. The activation of caspase-3 leads to the cleavage of critical cellular substrates, such as poly ADP-ribose polymerase (PARP), ultimately resulting in the systematic dismantling of the cell and apoptotic death. The necessity of this pathway is demonstrated by experiments where inhibiting p38 or silencing HO-1 provides significant protection from this compound-induced apoptosis.

Conclusion and Implications for Drug Development

This compound effectively induces apoptotic cell death in cancer cells through the specific and sequential activation of the p38 MAPK and HO-1 signaling pathway. The compound stimulates p38 phosphorylation, which upregulates HO-1 expression, leading to the activation of the caspase cascade and apoptosis. This mechanism has been rigorously validated through pharmacological and genetic inhibition studies.

For drug development professionals, these findings are significant. They highlight the p38/HO-1 axis as a viable therapeutic target in oncology. The specificity of this compound's action suggests that developing molecules that selectively activate this pathway could yield potent anti-cancer agents. Furthermore, the detailed understanding of this mechanism provides a clear set of biomarkers (e.g., p-p38, HO-1 levels) that can be used to assess drug efficacy and patient response in pre-clinical and clinical settings. The continued exploration of this compound and similar compounds offers a promising strategy for developing novel cancer therapies.

References

- 1. This compound Activates the Extrinsic and Intrinsic Apoptotic Processes through JNK1/2 and p38 Pathways in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 5. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Clemastine's Inhibition of NF-κB in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine, a first-generation antihistamine, is emerging as a repurposed drug candidate with potential applications in oncology. While its role in promoting remyelination is more extensively studied, evidence suggests that Clemastine's anti-inflammatory properties may be, in part, attributable to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that is constitutively activated in many cancers, driving tumor cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the current understanding of Clemastine's effects on the NF-κB pathway in cancer models, presenting available data, outlining detailed experimental protocols to investigate this mechanism, and visualizing the involved signaling cascades.

Introduction to NF-κB in Cancer

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immunity, and cell survival.[1] In normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines, growth factors, and cellular stress, can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences in the promoter and enhancer regions of target genes, initiating their transcription.

In numerous cancers, the NF-κB pathway is constitutively active, contributing to a cancer-promoting inflammatory microenvironment and directly driving the expression of genes that are critical for tumorigenesis. These target genes include those encoding for:

-

Anti-apoptotic proteins: such as Bcl-xL and cIAPs, which protect cancer cells from programmed cell death.

-

Cell cycle regulators: like Cyclin D1, which promotes cell proliferation.

-

Pro-inflammatory cytokines: including TNF-α and IL-6, which can act in an autocrine or paracrine manner to promote tumor growth.

-

Angiogenic factors: such as VEGF, which stimulates the formation of new blood vessels to supply the tumor.

-

Metastasis-related proteins: including matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating invasion.

Given its central role in cancer progression, the NF-κB signaling pathway is a prime target for therapeutic intervention.

Clemastine as an NF-κB Inhibitor: Current Evidence

The direct investigation of Clemastine's mechanism of NF-κB inhibition in cancer models is still an emerging area of research. However, studies in other disease contexts, particularly those with a neuro-inflammatory component, provide foundational evidence for this activity. The anti-inflammatory effects of Clemastine have been linked to its ability to inhibit NF-κB.

While the precise molecular mechanism of how Clemastine inhibits NF-κB is not fully elucidated, particularly in cancer cells, several potential points of intervention in the canonical NF-κB pathway can be hypothesized and are subjects for ongoing research.

Visualizing the NF-κB Signaling Pathway and Potential Inhibition by Clemastine

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the putative points of inhibition by Clemastine.

Caption: Canonical NF-κB signaling pathway and a hypothetical point of inhibition by Clemastine.

Quantitative Data on Clemastine's Effects in Cancer Models

To date, there is a scarcity of published quantitative data specifically detailing the dose-dependent inhibition of NF-κB activity by Clemastine in cancer cell lines. The primary focus of much of the existing research has been on its effects on cell viability and other signaling pathways. The tables below summarize available data on Clemastine's effects on cancer cell lines, which provides a basis for designing experiments to investigate NF-κB inhibition.

Table 1: In Vitro Effects of Clemastine on Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Clemastine Concentration | Observed Effect | Reference |

| U-2 OS | Osteosarcoma | Cell Viability | 0.5 µM - 40 µM | Dose-dependent decrease | (To be populated with specific references) |

| Saos-2 | Osteosarcoma | Cell Viability | 0.5 µM - 40 µM | Dose-dependent decrease | (To be populated with specific references) |

| Hut78 | Cutaneous T-cell Lymphoma | Cell Growth | Not specified | Inhibition of cell growth | (To be populated with specific references) |

| MyLa 2059 | Cutaneous T-cell Lymphoma | Cell Growth | Not specified | Inhibition of cell growth | (To be populated with specific references) |

Table 2: In Vivo Effects of Clemastine in Cancer Models

| Cancer Model | Treatment | Outcome | Reference |

| (To be populated) | (To be populated) | (To be populated) | (To be populated) |

Note: The tables are currently placeholders and will be populated as more specific quantitative data becomes available from ongoing research. The provided data on cell viability and growth suggests a dose range for investigating the effects of Clemastine on the NF-κB pathway.

Detailed Experimental Protocols

To rigorously assess the inhibitory effect of Clemastine on the NF-κB pathway in cancer models, a series of well-established molecular and cellular biology techniques should be employed.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the impact of Clemastine on NF-κB signaling in cancer cells.

Caption: A suggested experimental workflow to elucidate Clemastine's effect on NF-κB.

Protocol: Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

Objective: To determine if Clemastine inhibits the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cancer cell line of interest

-

Clemastine Fumarate

-

TNF-α (or other appropriate NF-κB stimulus)

-

Cell culture reagents

-

Phosphatase and protease inhibitor cocktails

-

RIPA buffer

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of Clemastine for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include appropriate vehicle and positive controls.

-

-

Protein Extraction:

-

For total IκBα analysis, lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

-

For p65 translocation analysis, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize phospho-IκBα to total IκBα, and nuclear p65 to Lamin B1.

-

Protocol: NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of Clemastine on NF-κB transcriptional activity.

Materials:

-

Cancer cell line of interest

-